
5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloro, fluorocyclopropyl, methyl, and trifluoromethyl group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Fluorocyclopropyl Intermediate: The fluorocyclopropyl group can be introduced through the reaction of a suitable cyclopropane derivative with a fluorinating agent.
Pyrazole Ring Formation: The pyrazole ring is typically formed by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Introduction of Substituents: The chloro, methyl, and trifluoromethyl groups are introduced through various substitution reactions, often involving halogenation and alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 1-Chloro-3-fluoro-2-methoxybenzene
- Trifluoromethylpyridines
Uniqueness
5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both fluorocyclopropyl and trifluoromethyl groups enhances its stability and reactivity, making it valuable for various applications.
特性
分子式 |
C8H7ClF4N2 |
|---|---|
分子量 |
242.60 g/mol |
IUPAC名 |
5-chloro-3-(1-fluorocyclopropyl)-1-methyl-4-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C8H7ClF4N2/c1-15-6(9)4(8(11,12)13)5(14-15)7(10)2-3-7/h2-3H2,1H3 |
InChIキー |
XWKNSCKEAKXILN-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=N1)C2(CC2)F)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


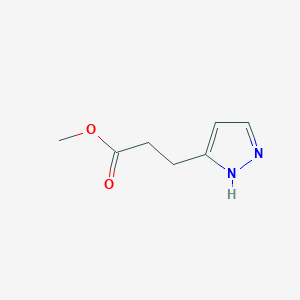
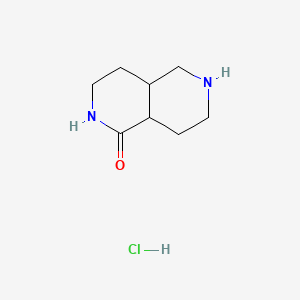
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid](/img/structure/B14034756.png)
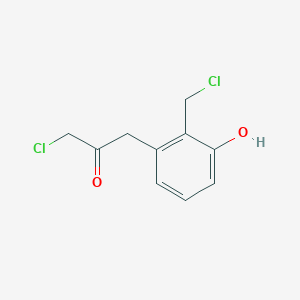
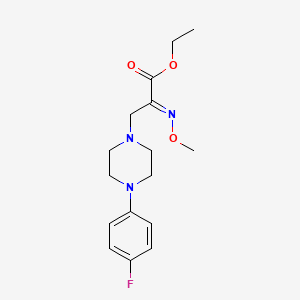
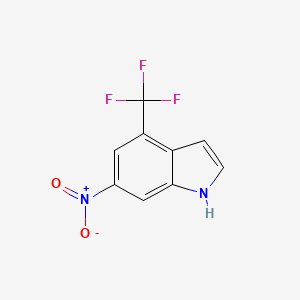
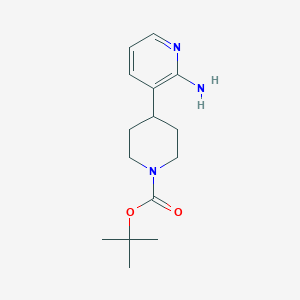


![copper;2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B14034799.png)


![1-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]benzimidazole](/img/structure/B14034809.png)

